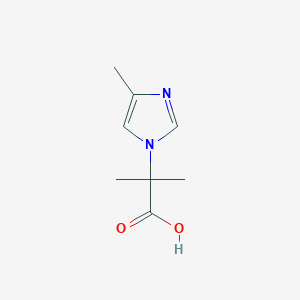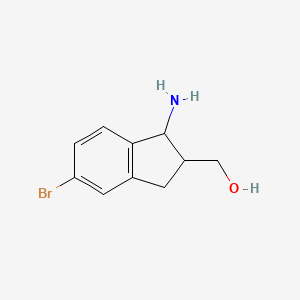
(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol is a chemical compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol This compound is characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to an indene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol typically involves the bromination of an indene derivative followed by the introduction of an amino group and a hydroxyl group. One common method includes the following steps:
Bromination: Indene is reacted with bromine in the presence of a solvent such as carbon tetrachloride to yield 5-bromoindene.
Amination: The 5-bromoindene is then treated with ammonia or an amine under suitable conditions to introduce the amino group.
Hydroxylation: Finally, the compound undergoes hydroxylation using a reagent like sodium borohydride to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium azide, sodium methoxide
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a de-brominated or de-hydroxylated product
Substitution: Formation of azide or methoxy derivatives
Aplicaciones Científicas De Investigación
(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with various enzymes and receptors. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity. These interactions can modulate the activity of target proteins and enzymes, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the amino and hydroxyl groups.
Indole derivatives: Share the indene ring system but differ in functional groups and substitution patterns.
Uniqueness
(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol is unique due to the presence of both amino and hydroxyl groups on the indene ring system, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H12BrNO |
|---|---|
Peso molecular |
242.11 g/mol |
Nombre IUPAC |
(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol |
InChI |
InChI=1S/C10H12BrNO/c11-8-1-2-9-6(4-8)3-7(5-13)10(9)12/h1-2,4,7,10,13H,3,5,12H2 |
Clave InChI |
AQVATOMCWFABCU-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C2=C1C=C(C=C2)Br)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl[2-(piperidin-2-YL)propyl]amine](/img/structure/B13219520.png)

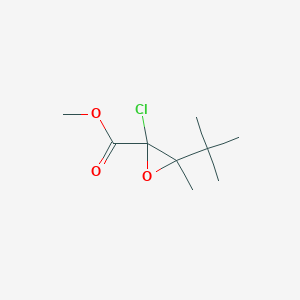
![5-[3-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13219531.png)
![3-Bromo-1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13219541.png)
![3-(2-Aminoethyl)-5-[(3,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13219543.png)
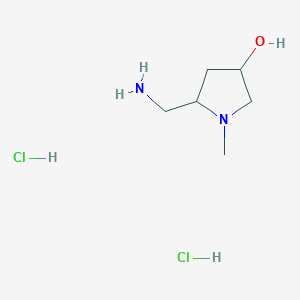


![N-(2-Methoxyethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13219565.png)

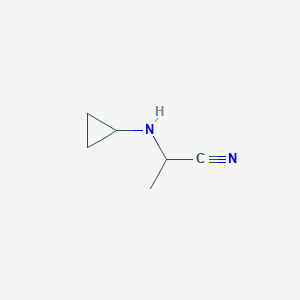
![tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13219583.png)
